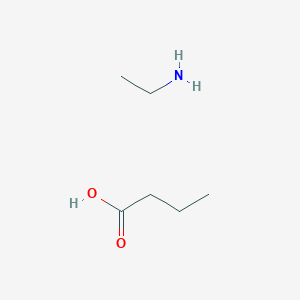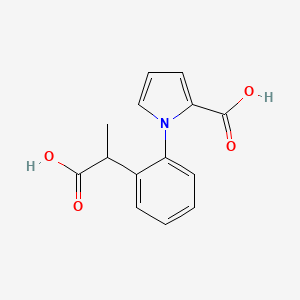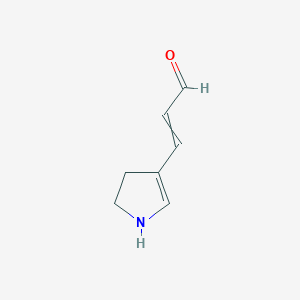
1-(3-Bromopropyl)-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This specific compound features a bromopropyl group attached to the nitrogen atom of the indole ring, and a phenyl group attached to the second carbon of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-phenyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and 3-bromopropyl bromide as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The indole undergoes nucleophilic substitution with 3-bromopropyl bromide, resulting in the formation of this compound.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amine group, while oxidation can produce an indole derivative with a carbonyl group.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-phenyl-1H-indole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromopropyl group allows the compound to act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The indole ring structure also enables the compound to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-phenyl-1H-indole can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-phenyl-1H-indole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3-Iodopropyl)-2-phenyl-1H-indole: Contains an iodine atom, which can result in different pharmacokinetic properties and potency.
1-(3-Bromopropyl)-2-methyl-1H-indole: Features a methyl group instead of a phenyl group, affecting its chemical and biological properties.
Propiedades
Número CAS |
917947-46-7 |
|---|---|
Fórmula molecular |
C17H16BrN |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-phenylindole |
InChI |
InChI=1S/C17H16BrN/c18-11-6-12-19-16-10-5-4-9-15(16)13-17(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 |
Clave InChI |
KAOCYAHFFZJXGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)



![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)



